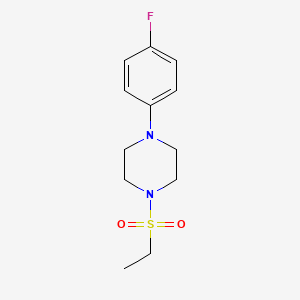

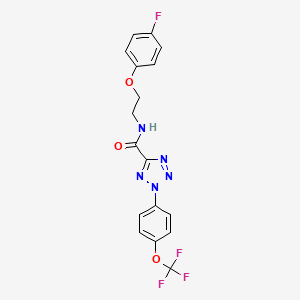

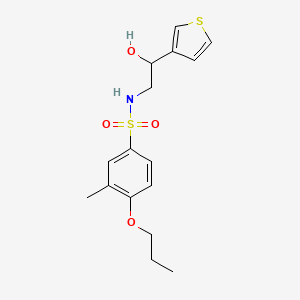

1-Ethylsulfonyl-4-(4-fluorophenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylsulfonyl-4-(4-fluorophenyl)piperazine is a compound with prospective pharmacological activity, attributed to its benzenesulfonamide structure containing piperazine heterocycles. Its relevance in scientific research stems from its potential in drug development and material science due to its unique chemical structure and properties.

Synthesis Analysis

The synthesis of benzenesulfonamide compounds, similar to this compound, involves various chemical reactions, including nucleophilic substitution and condensation reactions. These processes are crucial for attaching the sulfonyl and fluorophenyl groups to the piperazine core, providing the compound with its distinctive chemical properties (Xiao et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound has been examined using X-ray crystallography and density functional theory (DFT). These studies reveal the conformational details of the molecule, including bond lengths, angles, and the spatial arrangement of its atoms, which are crucial for understanding its chemical reactivity and interactions with biological targets (Xiao et al., 2022).

Scientific Research Applications

Synthesis and Chemical Properties

- Fe-Catalyzed Synthesis of Flunarizine and its Isomers: Flunarizine is synthesized from compounds structurally similar to 1-Ethylsulfonyl-4-(4-fluorophenyl)piperazine, demonstrating the chemical utility of such compounds in creating drugs that serve as calcium channel blockers for the treatment of migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).

Pharmacological and Biological Applications

- Development of Dopamine Transporter Ligands: Research on compounds structurally related to this compound has led to the development of long-acting agents targeting cocaine abuse. The specific derivatives synthesized showed substantial enantioselectivity in their interaction with dopamine and serotonin transporters, with potential therapeutic implications (Hsin et al., 2002).

- Antioxidant Properties: Certain derivatives containing the this compound moiety have been screened for their antioxidant properties. Some compounds showed promising antioxidant potential in various in vitro assays, indicating the potential for these compounds in therapeutic or protective roles against oxidative stress (Malík et al., 2017).

- Antitumor Activity: Novel triazole Schiff bases containing the this compound group were synthesized and showed good to excellent inhibitory activity against certain tumor cells. This suggests the potential application of these compounds in cancer treatment or research (Ding et al., 2016).

Radioligand and Imaging Applications

- Radioligand for 5-HT1A Receptors: Compounds structurally similar to this compound have been used in the study of serotonergic neurotransmission with positron emission tomography (PET), indicating their potential in neuroimaging and the study of neurotransmitter systems (Plenevaux et al., 2000).

Antibacterial and Antimicrobial Properties

- Antibacterial Activities: Piperazine derivatives have been synthesized and evaluated for their antibacterial activities against various bacterial strains. Some synthesized compounds showed potent antimicrobial activities, indicating their potential use in developing new antibacterial agents (Narendra Sharath Chandra et al., 2006).

properties

IUPAC Name |

1-ethylsulfonyl-4-(4-fluorophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYNGXHGWBTPIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

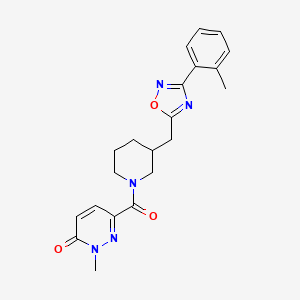

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)

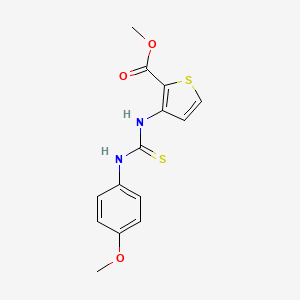

![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)

![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)

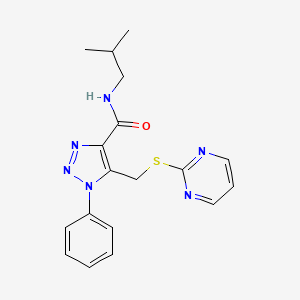

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)